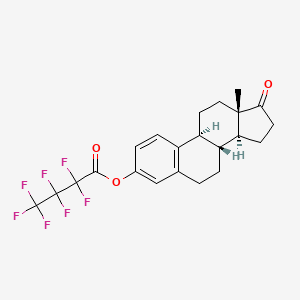
Estrone heptafluorobutyrate
Overview
Description
Estrone, also known as estra-1,3,5(10)-trien-3-ol-17-one, is a naturally occurring estrane steroid with double bonds at the C1, C3, and C5 positions, a hydroxyl group at the C3 position, and a ketone group at the C17 position . It is one of the major mammalian estrogens, synthesized from cholesterol and secreted mainly from the gonads, though it can also be formed from adrenal androgens in adipose tissue . Estrone heptafluorobutyrate is a derivative of estrone .
Synthesis Analysis
The synthesis of estrone has been a subject of extensive research. The first total synthesis of estrone was completed in 1948 . A more recent approach involves a conceptually distinct total synthesis of estrone . The synthesis of this compound specifically is not detailed in the available literature.Molecular Structure Analysis
Estrone is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . The molecular formula of this compound is C22H21F7O3, and its molecular weight is 466.3892 .Chemical Reactions Analysis
The chemical reactions involving estrone are complex and involve multiple pathways. Estrone can be produced in vivo from androstenedione or from testosterone via estradiol . It can also be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .Scientific Research Applications
1. Photocatalysis and Water Treatment
Estrone, a natural estrogen hormone, has been studied for its removal from water and wastewater using photocatalysis. Research by Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil (2019) indicates that the removal rate of estrone is enhanced with increased catalyst load or modified catalysts and is more effective in ultra-pure water than in wastewater.
2. Detection and Monitoring in Aquatic Environments
The development of a selective and sensitive enzyme-linked immunosorbent assay (ELISA) method combined with solid-phase extraction for analyzing estrone in water is significant. This method, detailed by Li et al. (2004), enables the specific detection and routine monitoring of estrone in environmental water samples.
3. Clinical Laboratory Applications
Estrone sulfate (E1S), a form of estrone, has potential applications in clinical laboratory medicine. According to Rezvanpour & Don-Wauchope (2017), E1S may serve as a biomarker in conditions where estimating low levels of estrogen or changes in estrogen levels are crucial.
4. Soil Interaction and Environmental Fate
The sorption, mobility, and transformation of estrone in natural soil have been explored. Research by Casey et al. (2005) indicates that estrogenic hormones like estrone, despite strong sorption to soil, exhibit mobility and transformation, affecting environmental quality.
5. Neuroprotective Effects
Estrone has shown promising neuroprotective effects in cases of traumatic brain injury. Studies like those conducted by Gatson et al. (2012) suggest that estrone might be effective in mitigating secondary injury following such trauma.
6. Targeted Drug Delivery
Estrone has been investigated for its role in targeted drug delivery systems. For example, Rai et al. (2008) developed an estrone-appended liposomal formulation of doxorubicin, which could enhance the targeting of drugs to cancer cells over-expressing estrogen receptors.
Mechanism of Action
Estrone is an estrogen, specifically an agonist of the estrogen receptors ERα and ERβ . It enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors . It is a far less potent estrogen than estradiol, and serves mainly as a precursor or metabolic intermediate of estradiol .
Safety and Hazards
Estrone is suspected of causing cancer and may damage fertility or the unborn child. It may also cause harm to breast-fed children . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F7O3/c1-19-9-8-14-13-5-3-12(32-18(31)20(23,24)21(25,26)22(27,28)29)10-11(13)2-4-15(14)16(19)6-7-17(19)30/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYJRGMBQKKDH-JEWRLFTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896732 | |
| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2192-60-1 | |
| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)
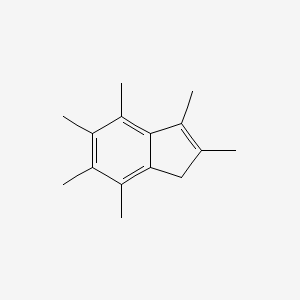
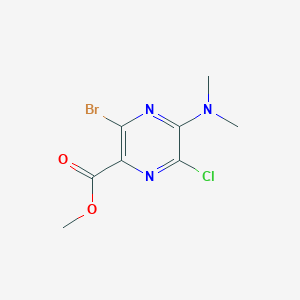
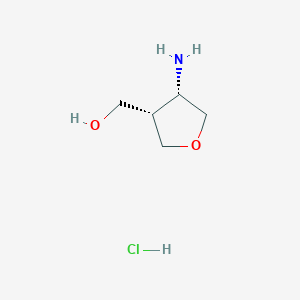
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)


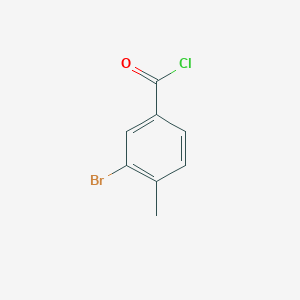
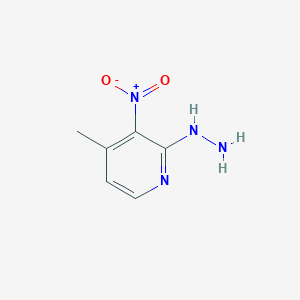
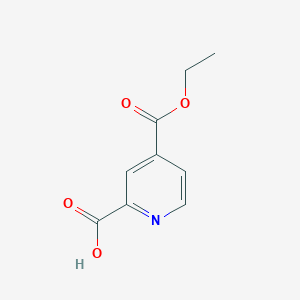
![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)

